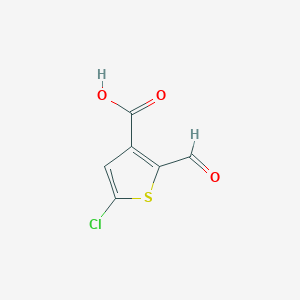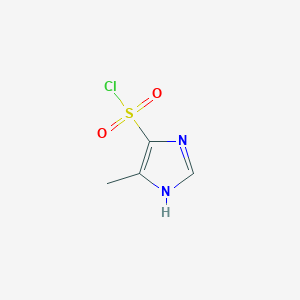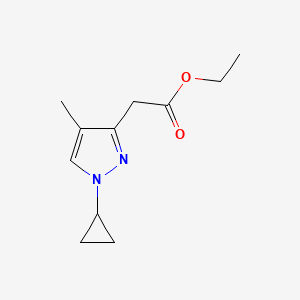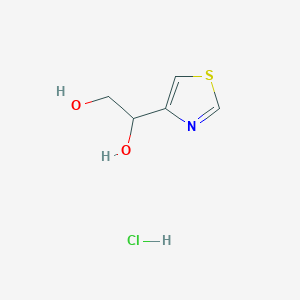
lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the molecular formula C₄H₃LiN₂O₂S It is a lithium salt of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include maintaining a temperature range of 0-25°C and a pH of around 7-8 to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization and drying under vacuum conditions.
化学反应分析
Types of Reactions
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the lithium ion can modulate various signaling pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
- Lithium(1+) ion 4-methyl-1,2,3-thiadiazole-5-carboxylate
Uniqueness
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
lithium;3-methyl-1,2,4-thiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Li/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYNAXDIPZGDOZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NSC(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)




![ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans](/img/structure/B6602249.png)

![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)


![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
